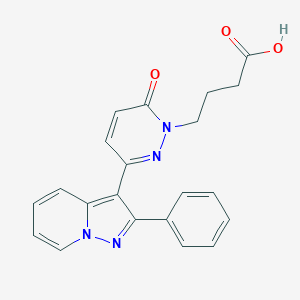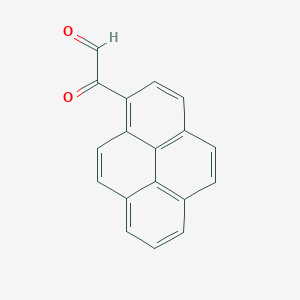
2-Oxo-2-pyren-1-ylacetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-pyren-1-ylacetaldehyde is a chemical compound that belongs to the family of pyrenes. It is widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 2-Oxo-2-pyren-1-ylacetaldehyde involves its ability to react with ROS and free radicals in biological systems. The reaction between this compound and ROS leads to the formation of a highly fluorescent compound, which can be detected using fluorescence microscopy or spectroscopy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have potential applications in the diagnosis and treatment of diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Oxo-2-pyren-1-ylacetaldehyde in lab experiments is its high sensitivity and specificity for the detection of ROS and free radicals. It is also relatively easy to synthesize and can be used in a wide range of biological systems. However, one limitation is that it can be toxic at high concentrations, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the use of 2-Oxo-2-pyren-1-ylacetaldehyde in scientific research. One direction is the development of new biosensors for the detection of various analytes. Another direction is the use of this compound in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields of research.
Métodos De Síntesis
The synthesis of 2-Oxo-2-pyren-1-ylacetaldehyde can be achieved by the reaction of pyrene-1-carboxaldehyde with acetic anhydride and pyridine in the presence of a catalyst. The reaction yields a yellowish-green powder that is highly fluorescent and has a melting point of 178-182°C.
Aplicaciones Científicas De Investigación
2-Oxo-2-pyren-1-ylacetaldehyde has a wide range of applications in scientific research. It is used as a fluorescent probe to detect the presence of free radicals and reactive oxygen species (ROS) in biological systems. It can also be used as a fluorescent marker for the visualization of cellular structures and organelles. Furthermore, it has been used in the development of biosensors for the detection of various analytes.
Propiedades
Número CAS |
129786-60-3 |
|---|---|
Fórmula molecular |
C18H12O2 |
Peso molecular |
258.3 g/mol |
Nombre IUPAC |
2-oxo-2-pyren-1-ylacetaldehyde |
InChI |
InChI=1S/C18H10O2/c19-10-16(20)14-8-6-13-5-4-11-2-1-3-12-7-9-15(14)18(13)17(11)12/h1-10H |
Clave InChI |
LTVWXMYCMAEMFA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)C=O |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)C=O |
Sinónimos |
pyrene glyoxal pyreneglyoxal pyrenylglyoxal |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




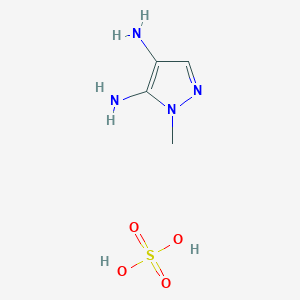
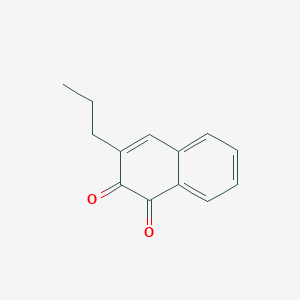
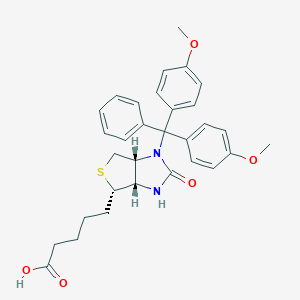

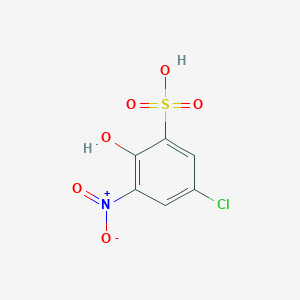
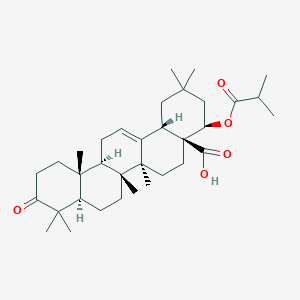
![2-Methyloxazolo[4,5-d]pyrimidine](/img/structure/B144765.png)
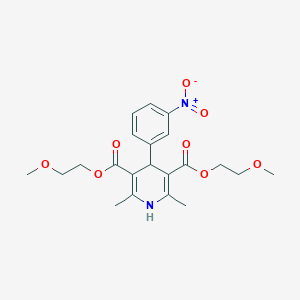

![[(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144771.png)
